molecular formula C37H38Cl2F2N4O4 B12406668 4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid

4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid

Cat. No.: B12406668
M. Wt: 711.6 g/mol
InChI Key: UBACXUKBTJKWLY-GXFZAZKKSA-N
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Description

4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid is a complex organic compound that features multiple functional groups, including aromatic rings, halogens, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of halogen substituents, and the coupling of various aromatic components. Common synthetic routes may involve:

    Step 1: Formation of the pyrrolidine ring through a cyclization reaction.

    Step 2: Introduction of halogen substituents via halogenation reactions.

    Step 3: Coupling of aromatic components using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Step 4: Final assembly of the compound through amide bond formation and methoxylation.

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

  • Optimization of reaction temperatures and times.
  • Use of high-purity reagents and solvents.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

  • Oxidation: Conversion of methoxy groups to hydroxyl groups.
  • Reduction: Reduction of aromatic nitro groups to amines.
  • Substitution: Halogen substitution reactions to introduce different halogen atoms.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
  • Substitution: Use of halogenating agents such as N-bromosuccinimide or N-chlorosuccinimide.

Major Products Formed

  • Oxidation: Formation of hydroxylated derivatives.
  • Reduction: Formation of amine derivatives.
  • Substitution: Formation of halogen-substituted derivatives.

Scientific Research Applications

Chemistry

  • Study of reaction mechanisms and synthesis of complex organic molecules.
  • Development of new synthetic methodologies.

Biology

  • Investigation of biological activities and potential therapeutic applications.
  • Study of interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

  • Development of new pharmaceuticals and drug candidates.
  • Evaluation of pharmacokinetics and pharmacodynamics.

Industry

  • Use as intermediates in the synthesis of other complex organic compounds.
  • Application in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific biological target. Generally, it may involve:

  • Binding to specific receptors or enzymes.
  • Inhibition or activation of biochemical pathways.
  • Modulation of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[(2R,3S,4S,5S)-3-(3-chlorophenyl)-4-(4-chlorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid
  • 4-[[(2R,3S,4S,5S)-3-(3-fluorophenyl)-4-(4-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid

Uniqueness

  • Presence of both chloro and fluoro substituents on the aromatic rings.
  • Complexity of the pyrrolidine ring structure.
  • Potential for unique biological activities due to the specific arrangement of functional groups.

Properties

Molecular Formula

C37H38Cl2F2N4O4

Molecular Weight

711.6 g/mol

IUPAC Name

4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid

InChI

InChI=1S/C37H38Cl2F2N4O4/c1-36(2,3)18-30-37(25-10-9-23(38)17-27(25)40,20-43-19-21-12-14-42-15-13-21)31(24-6-5-7-26(39)32(24)41)33(45-30)34(46)44-28-11-8-22(35(47)48)16-29(28)49-4/h5-17,30-31,33,43,45H,18-20H2,1-4H3,(H,44,46)(H,47,48)/t30-,31-,33+,37-/m0/s1

InChI Key

UBACXUKBTJKWLY-GXFZAZKKSA-N

Isomeric SMILES

CC(C)(C)C[C@H]1[C@]([C@H]([C@@H](N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(CNCC4=CC=NC=C4)C5=C(C=C(C=C5)Cl)F

Canonical SMILES

CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(CNCC4=CC=NC=C4)C5=C(C=C(C=C5)Cl)F

Origin of Product

United States

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